Ethylmercurithiosalicylate

Cytotoxicity Ophthalmic Preservatives Cell Culture

Sourcing a preservative that maintains antimicrobial efficacy under variable cold-chain conditions is a critical challenge. Ethylmercurithiosalicylate (Thimerosal) addresses this with proven microbicidal activity against yeast and fungi at 4°C, unlike alternatives such as 2-phenoxyethanol which only exhibits microbistatic activity under the same conditions. - Low-Temperature Efficacy: Maintains strong antifungal activity at 4°C, ensuring multi-dose vaccine integrity in low-resource settings with temperature fluctuations. - Enzyme Inhibition: Acts as a competitive sulfhydryl oxidase inhibitor (Ki of 0.39 mM for PAH transporter), making it a valuable biochemical tool for thiol group research. - High-Purity Standard: Available at 97.0-101.0% assay purity with controlled impurity profiles (inorganic mercury ≤0.7%, thiosalicylic acid ≤0.5%), ideal for analytical method validation and environmental monitoring.

Molecular Formula C9H9HgO2S-
Molecular Weight 381.83 g/mol
Cat. No. B1255389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthylmercurithiosalicylate
Molecular FormulaC9H9HgO2S-
Molecular Weight381.83 g/mol
Structural Identifiers
SMILESCC[Hg]SC1=CC=CC=C1C(=O)[O-]
InChIInChI=1S/C7H6O2S.C2H5.Hg/c8-7(9)5-3-1-2-4-6(5)10;1-2;/h1-4,10H,(H,8,9);1H2,2H3;/q;;+1/p-2
InChIKeyHXQVQGWHFRNKMS-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethylmercurithiosalicylate (Thimerosal) for Research & Industrial Procurement: Key Specifications and Properties


Ethylmercurithiosalicylate (sodium salt, CAS 54-64-8), commonly known as Thimerosal, Thiomersal, or Merthiolate, is an organomercurial compound and a derivative of thiosalicylic acid [1]. It is a crystalline powder containing approximately 49% mercury by weight [2]. With a molecular weight of 404.81 g/mol, it exhibits high water solubility (1 g/mL at 20°C) and decomposes upon melting between 232-237°C . As a sulfhydryl (thiol) oxidizing reagent, its primary mechanism involves the inhibition of a wide range of sulfhydryl-dependent enzymes and proteins .

Why Ethylmercurithiosalicylate Cannot Be Replaced by Generic Preservatives or Other Organomercurials


Substituting ethylmercurithiosalicylate with another antimicrobial, even a closely related organomercurial like phenylmercuric acetate, is not straightforward due to quantifiable differences in cytotoxicity, antimicrobial spectrum, and stability. Direct comparative studies reveal that its in vitro toxicity profile differs significantly from other mercurials [1]. Furthermore, its efficacy as a vaccine preservative is not uniform across all formulations; for example, 2-phenoxyethanol (2-PE) has been shown to be superior in a specific pneumococcal conjugate vaccine, while thimerosal exhibits stronger antifungal activity at low temperatures in DPT vaccines [2][3]. The following evidence guide provides the quantitative data required for informed selection based on specific application parameters.

Quantitative Evidence Guide for Ethylmercurithiosalicylate: Comparative Data for Scientific Decision-Making


Comparative Cytotoxicity of Thimerosal vs. Phenylmercuric Acetate in Human Conjunctival Epithelial Cells

In a direct head-to-head comparison using Chang's human conjunctival epithelia in cell culture, thimerosal was significantly more cytotoxic than phenylmercuric acetate (PMA) after short exposure times. The LD50 (concentration inducing a 50% decrease in cell population) for thimerosal was substantially lower than that of PMA at 5 seconds and 2 minutes [1].

Cytotoxicity Ophthalmic Preservatives Cell Culture

Thimerosal vs. 2-Phenoxyethanol: Temperature-Dependent Antifungal Efficacy in DPT Vaccine

A study comparing the antimicrobial efficacy of thimerosal and 2-phenoxyethanol (2-PE) in adsorbed DPT vaccine showed that while both were effective against bacteria at 25°C and 4°C, a key difference emerged in antifungal activity at low temperatures. Thimerosal maintained microbicidal activity against yeast and fungi at 4°C, whereas 2-PE exhibited only microbistatic activity under the same conditions [1].

Vaccine Preservatives Antimicrobial Efficacy Temperature Stability

Thimerosal vs. 2-Phenoxyethanol in Prev(e)nar 13™ Vaccine: Rate of Bacterial Growth Inhibition

In a study evaluating preservatives for a multi-dose formulation of the Prev(e)nar 13™ pneumococcal conjugate vaccine, thimerosal at its recommended dose did not meet the European Pharmacopoeia (EP) antimicrobial effectiveness acceptance criteria. In contrast, a formulation containing 2-phenoxyethanol (2-PE) at 5.0 mg/dose met the EP criteria over a 30-month period [1]. A key finding was that the rate of growth inhibition of *Staphylococcus aureus* by thimerosal was significantly slower than that of 2-PE in both single and multi-challenge studies [1].

Vaccine Preservatives Antimicrobial Effectiveness Formulation Compatibility

Tissue Distribution and Metabolism of Ethylmercury (from Thimerosal) vs. Methylmercury in Neonatal Mice

A comparative study in neonatal mice (PND 10) administered a single intramuscular injection of 1.4 mg Hg/kg from either thimerosal or methyl mercury showed significant kinetic differences in tissue distribution. In the brain, mean organic mercury levels were significantly lower in thimerosal-treated mice compared to the methyl mercury group [1]. Furthermore, in the kidneys, thimerosal-exposed mice retained significantly higher levels of inorganic mercury than the methyl mercury group, and the liver showed higher concentrations of both organic and inorganic mercury [1].

Toxicokinetics Organomercurial Metabolism In Vivo Comparison

Relative Cytotoxicity Ranking: Thimerosal vs. Benzalkonium Chloride, Chlorhexidine, and Phenylmercuric Acetate

A study comparing the relative cytotoxicity of five common disinfecting/preserving agents using two in vitro techniques (agar overlay and neutral red dye release) found that benzalkonium chloride (BAK) was the most hazardous, followed by thimerosal (THIM), chlorhexidine (CHX), and phenylmercuric acetate (PMA). Sorbic acid (SA) appeared to be the safest [1].

Cytotoxicity Ranking Preservative Safety In Vitro Toxicology

Thimerosal's Inhibitory Potency on Renal p-Aminohippurate Uptake Compared to Probenecid and Mercaptide V

In a study of p-aminohippurate (PAH) uptake in renal basal-lateral membrane vesicles, thimerosal demonstrated potent inhibitory activity. Compared to the known inhibitor probenecid, thimerosal yielded a dose-response curve with a steeper slope and higher maximal effect, indicating a more complete inhibition of PAH transport [1]. The inhibition was found to be competitive with a Ki value of 0.39 +/- 0.05 mM [1].

Enzyme Inhibition Sulfhydryl Reactivity Mechanism of Action

Defined Application Scenarios for Ethylmercurithiosalicylate Based on Comparative Evidence


Preservative for Multi-Dose Vaccines Requiring Broad-Spectrum Activity Under Variable Cold-Chain Conditions

Based on evidence showing thimerosal maintains microbicidal activity against yeast and fungi at 4°C, unlike the microbistatic activity of 2-phenoxyethanol under the same conditions, thimerosal is a preferred preservative for multi-dose vaccine formulations that may be exposed to temperature fluctuations in low-resource settings [1]. Its established track record at concentrations of 0.005-0.02% in vaccines like DPT, with no observed effect on vaccine potency or toxicity, supports this use [1].

Reference Material and Analytical Standard for Organomercurial Detection and Quantification

Due to its well-defined physicochemical properties, including specific impurities like inorganic mercury compounds (max. 0.7%) and thiosalicylic acid (max. 0.5%), thimerosal is a suitable high-purity standard (97.0-101.0% assay) for analytical method development and validation, particularly for environmental monitoring of mercury compounds as required by regulations such as the Minamata Convention [2].

In Vitro Research on Sulfhydryl-Dependent Enzyme Systems

The quantitative evidence of thimerosal's competitive inhibition of sulfhydryl-dependent transporters, such as its Ki of 0.39 mM for the PAH transporter in renal vesicles, makes it a valuable tool for in vitro studies investigating the role of thiol groups in protein function [3]. Its application as a biochemical inhibitor in academic research is a permissible use under current regulatory restrictions .

Preservative for Ophthalmic Solutions Where Short-Term Exposure Cytotoxicity is a Primary Concern

Given its high water solubility (1 g/mL) and the quantitative cytotoxicity data (LD50 of 291.0 µg/mL at 5 sec exposure), thimerosal may be considered for ophthalmic preparations where a very short contact time is ensured, and a potent preservative effect is required [4]. However, the significantly lower cytotoxicity of phenylmercuric acetate at short exposure times suggests a careful risk-benefit analysis is necessary for this application [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethylmercurithiosalicylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.